Benzyl 4-bromobutanoate

Beschreibung

BenchChem offers high-quality Benzyl 4-bromobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 4-bromobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

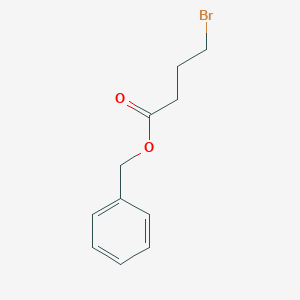

Structure

3D Structure

Eigenschaften

IUPAC Name |

benzyl 4-bromobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJUJDJNFXYNOKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397049 | |

| Record name | benzyl 4-bromobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126430-46-4 | |

| Record name | Phenylmethyl 4-bromobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126430-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | benzyl 4-bromobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanoic acid, 4-bromo-, phenylmethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Benzyl 4-Bromobutanoate from 4-Bromobutyric Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of benzyl 4-bromobutanoate from 4-bromobutyric acid, a key intermediate in the development of various pharmaceutical compounds. This document details two primary synthetic methodologies, offering detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Introduction

Benzyl 4-bromobutanoate (CAS No. 126430-46-4) is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both a reactive bromine atom and a benzyl ester, allows for a wide range of chemical transformations. The bromine atom serves as a good leaving group for nucleophilic substitution reactions, while the benzyl ester can be selectively deprotected under mild conditions to reveal the carboxylic acid.

This guide will explore two effective methods for the synthesis of benzyl 4-bromobutanoate starting from 4-bromobutyric acid: direct Fischer esterification and a two-step process involving the formation of an acyl chloride intermediate.

Method 1: Fischer Esterification of 4-Bromobutyric Acid

The Fischer esterification is a classic and direct method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1] In this case, 4-bromobutyric acid is reacted with benzyl alcohol in the presence of concentrated sulfuric acid, with magnesium sulfate acting as a dehydrating agent to drive the equilibrium towards the product.

Experimental Protocol

A solution of 4-bromobutyric acid (3.34 g, 20 mmol), benzyl alcohol (10.4 mL, 0.1 mol), and concentrated sulfuric acid (0.2 mL) in dry dichloromethane (80 mL) is prepared.[2] To this mixture, magnesium sulfate (9.6 g, 80 mmol) is added.[2] The reaction mixture is stirred vigorously at room temperature for 48 hours.[2] Upon completion, the reaction is quenched with a saturated sodium bicarbonate solution. The organic layer is separated, washed with water, dried over magnesium sulfate, and the solvent is evaporated under reduced pressure.[2] The crude product is then purified by column chromatography using dichloromethane as the eluent to yield benzyl 4-bromobutanoate as a colorless oil.[2]

Quantitative Data

| Parameter | Value | Reference |

| 4-Bromobutyric Acid | 3.34 g (20 mmol) | [2] |

| Benzyl Alcohol | 10.4 mL (0.1 mol) | [2] |

| Concentrated H₂SO₄ | 0.2 mL | [2] |

| Magnesium Sulfate | 9.6 g (80 mmol) | [2] |

| Dichloromethane | 80 mL | [2] |

| Reaction Time | 48 hours | [2] |

| Product Yield | 4.89 g (95%) | [2] |

| Appearance | Colorless oil | [2] |

Experimental Workflow

Caption: Fischer Esterification Workflow

Method 2: Synthesis via 4-Bromobutanoyl Chloride

An alternative route involves the conversion of 4-bromobutyric acid to its more reactive acyl chloride derivative, 4-bromobutanoyl chloride. This intermediate then readily reacts with benzyl alcohol in the presence of a mild base to form the desired ester.

Step 1: Synthesis of 4-Bromobutanoyl Chloride

4-bromobutyric acid can be converted to 4-bromobutanoyl chloride using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Step 2: Esterification of 4-Bromobutanoyl Chloride

The resulting 4-bromobutanoyl chloride is then reacted with benzyl alcohol.

Experimental Protocol

4-Bromobutanoyl chloride (10.27 g, 55.4 mmol) is dissolved in 100 mL of dichloromethane.[3] To this solution, benzyl alcohol (6.29 g, 58.1 mmol) is added, followed by the portion-wise addition of potassium carbonate (8.3 g, 60 mmol).[3] The reaction mixture is stirred for 2 hours.[3] After the reaction period, water is added to the mixture, and the layers are separated. The organic layer is washed sequentially with water and brine, and then dried with anhydrous magnesium sulfate.[3] The solvent is removed by evaporation under reduced pressure to afford benzyl 4-bromobutanoate as a colorless oil.[3]

Quantitative Data

| Parameter | Value | Reference |

| 4-Bromobutanoyl Chloride | 10.27 g (55.4 mmol) | [3] |

| Benzyl Alcohol | 6.29 g (58.1 mmol) | [3] |

| Potassium Carbonate | 8.3 g (60 mmol) | [3] |

| Dichloromethane | 100 mL | [3] |

| Reaction Time | 2 hours | [3] |

| Product Yield | 11.87 g (83%) | [3] |

| Appearance | Colorless oil | [3] |

Experimental Workflow

Caption: Acyl Chloride Esterification Workflow

Comparison of Synthetic Methods

| Feature | Fischer Esterification | Acyl Chloride Method |

| Starting Material | 4-Bromobutyric Acid | 4-Bromobutanoyl Chloride (from 4-Bromobutyric Acid) |

| Reagents | Benzyl alcohol, H₂SO₄, MgSO₄ | Benzyl alcohol, K₂CO₃ |

| Reaction Time | 48 hours | 2 hours |

| Yield | 95%[2] | 83%[3] |

| Advantages | High yield, one-step from carboxylic acid | Shorter reaction time, milder conditions for the esterification step |

| Disadvantages | Long reaction time, use of strong acid | Requires an additional step to prepare the acyl chloride |

Product Characterization

The synthesized benzyl 4-bromobutanoate can be characterized by various analytical techniques to confirm its identity and purity.

-

Molecular Formula: C₁₁H₁₃BrO₂[3]

-

Molecular Weight: 257.12 g/mol [3]

-

¹H NMR (400 MHz, CDCl₃): δ 7.36 (m, 5H), 5.14 (s, 2H), 3.46 (t, J = 6.4 Hz, 2H), 2.56 (t, J = 7.2 Hz, 2H), 2.20 (quin, J = 6.6 Hz, 2H)[3]

This guide provides researchers with two robust and well-documented methods for the synthesis of benzyl 4-bromobutanoate from 4-bromobutyric acid. The choice of method will depend on factors such as desired reaction time, available reagents, and scalability. Both protocols offer high yields of the target compound, a critical intermediate for further drug development and chemical research.

References

An In-depth Technical Guide to Benzyl 4-bromobutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl 4-bromobutanoate, a versatile chemical intermediate. The document details its chemical and physical properties, synthesis protocols, and applications in research and development, particularly within the pharmaceutical and chemical biology sectors.

Chemical Identity and Properties

Benzyl 4-bromobutanoate is a functionalized ester containing both a reactive bromine atom and a benzyl-protected carboxylic acid. This dual functionality makes it a valuable building block in organic synthesis.

Table 1: Chemical Identifiers for Benzyl 4-bromobutanoate

| Identifier | Value |

| CAS Number | 126430-46-4[1][2][3][4][5] |

| Molecular Formula | C11H13BrO2[1][2][3][5][6] |

| Molecular Weight | 257.12 g/mol [1][2][3][5] |

| InChI Key | JJUJDJNFXYNOKI-UHFFFAOYSA-N[7] |

| SMILES | C1=CC=C(C=C1)COC(=O)CCCBr[7] |

Table 2: Physicochemical Properties of Benzyl 4-bromobutanoate

| Property | Value | Source |

| Appearance | Colorless oil or clear, faint yellow liquid | [2][4][8] |

| Purity | Typically ≥95% - 98% | [1][8] |

| Boiling Point | 314.3 ± 25.0 °C (Predicted) | [2][5] |

| Density | 1.364 ± 0.06 g/cm³ (Predicted) | [2][5] |

| Flash Point | 143.9 ± 23.2 °C | [5][6] |

| Refractive Index | 1.54 | [6] |

| Storage | Room temperature, sealed in a dry environment | [1][3] |

Synthesis and Experimental Protocols

Benzyl 4-bromobutanoate is commonly synthesized via the esterification of 4-bromobutyric acid or its acyl chloride derivative with benzyl alcohol. The following protocols provide detailed methodologies for its preparation.

This method involves the reaction of 4-bromobutanoyl chloride with benzyl alcohol in the presence of a base.

Experimental Protocol:

-

Reaction Setup: Dissolve 4-bromobutanoyl chloride (10.27 g, 55.4 mmol) in 100 mL of dichloromethane in a suitable reaction vessel.[2][4]

-

Addition of Alcohol: Add benzyl alcohol (6.29 g, 58.1 mmol) to the solution.[2][4]

-

Base Addition: Add potassium carbonate (8.3 g, 60 mmol) to the mixture in four portions.[2][4]

-

Reaction: Stir the reaction mixture at room temperature for 2 hours.[2][4]

-

Work-up: Add water to the reaction mixture to separate the layers. The organic layer is then washed sequentially with water and brine.[2][4]

-

Drying and Concentration: Dry the organic layer with anhydrous magnesium sulfate. Remove the solvent by evaporation under reduced pressure to yield the final product.[2][4]

-

Yield: This procedure typically yields benzyl 4-bromobutanoate as a colorless oil (11.87 g, 83% yield).[2][4]

An alternative method involves the direct esterification of 4-bromobutyric acid with benzyl alcohol using an acid catalyst.

Experimental Protocol:

-

Reaction Setup: In 80 mL of dry dichloromethane, combine 4-bromobutyric acid (3.34 g, 20 mmol), benzyl alcohol (10.4 mL, 0.1 mol), and magnesium sulfate (9.6 g, 80 mmol).[9]

-

Catalyst Addition: Add concentrated sulfuric acid (0.2 mL) to the mixture.[9]

-

Reaction: Vigorously stir the reaction mixture for 48 hours at room temperature.[9]

-

Quenching: Quench the reaction with a saturated sodium bicarbonate solution.[9]

-

Work-up: Separate the organic layer, wash it with water, and dry over MgSO4.[9]

-

Purification: Evaporate the solvent and purify the crude product by column chromatography using dichloromethane as the eluent.[9]

-

Yield: This process yields benzyl 4-bromobutanoate as a colorless oil (4.89 g, 95% yield).[9]

Reactivity and Applications

The chemical structure of Benzyl 4-bromobutanoate makes it a highly useful intermediate in organic synthesis.[10]

-

Nucleophilic Substitution: The bromine atom serves as an excellent leaving group, allowing for nucleophilic substitution reactions to introduce various functional groups (e.g., amines, thiols, azides) at the end of the butyrate chain.[10]

-

Carboxylic Acid Deprotection: The benzyl ester group acts as a protecting group for the carboxylic acid. It can be selectively removed under mild conditions, typically through hydrogenolysis, to yield the free carboxylic acid.[10]

These reactive sites make Benzyl 4-bromobutanoate a key component in the multi-step synthesis of complex molecules. Its primary applications are in:

-

Pharmaceutical Development: It is a crucial building block for synthesizing a range of medicinal compounds, including novel cardiovascular and central nervous system agents.[10] It has been used in the synthesis of N-benzyl-5-bromoindolin-2-one derivatives, which have shown potential as anticancer agents by inducing cell cycle arrest.

-

Protein Degraders: It is listed as a building block for protein degraders, a growing area in drug discovery.[1]

-

Chemical Biology: The compound is used to create functionalized biomolecules and molecular probes for studying biological processes and drug-target interactions.[10]

-

Agrochemicals and Fragrances: It serves as an intermediate in the production of various agrochemicals and fragrances.[6]

Safety and Handling

Benzyl 4-bromobutanoate is classified as toxic to aquatic life with long-lasting effects.[11] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed when handling this chemical. It is intended for professional research and industrial use only.[1]

This guide provides foundational knowledge for the effective and safe use of Benzyl 4-bromobutanoate in a research and development setting. Its versatile nature ensures its continued relevance as a key intermediate in the synthesis of novel and complex molecules.

References

- 1. calpaclab.com [calpaclab.com]

- 2. BENZYL 4-BROMOBUTANOATE CAS#: 126430-46-4 [m.chemicalbook.com]

- 3. 126430-46-4|Benzyl 4-bromobutanoate|BLD Pharm [bldpharm.com]

- 4. BENZYL 4-BROMOBUTANOATE | 126430-46-4 [chemicalbook.com]

- 5. Benzyl 4-bromobutanoate | CAS#:126430-46-4 | Chemsrc [chemsrc.com]

- 6. Page loading... [guidechem.com]

- 7. PubChemLite - Benzyl 4-bromobutanoate (C11H13BrO2) [pubchemlite.lcsb.uni.lu]

- 8. Benzyl 4-bromobutanoate | CymitQuimica [cymitquimica.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. nbinno.com [nbinno.com]

- 11. Benzyl 4-bromobutanoate | C11H13BrO2 | CID 3832489 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectral Analysis of Benzyl 4-bromobutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for benzyl 4-bromobutanoate, a key intermediate in various synthetic applications. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for compound verification and quality control in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectral analysis of benzyl 4-bromobutanoate.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts and Multiplicities

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.36 | m | 5H | Ar-H |

| 5.14 | s | 2H | -O-CH₂ -Ph |

| 3.46 | t, J = 6.4 Hz | 2H | Br-CH₂ - |

| 2.56 | t, J = 7.2 Hz | 2H | -C(=O)-CH₂ - |

| 2.20 | quin, J = 6.6 Hz | 2H | -CH₂-CH₂ -CH₂- |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm, Spectrometer Frequency: 400 MHz.[1]

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts

| Chemical Shift (δ) ppm | Assignment |

| 172.2 | C =O |

| 135.7 | Ar-C (quaternary) |

| 128.5 | Ar-C H |

| 128.3 | Ar-C H |

| 128.2 | Ar-C H |

| 66.3 | -O-C H₂-Ph |

| 32.6 | Br-C H₂- |

| 32.4 | -C(=O)-C H₂- |

| 27.6 | -CH₂-C H₂-CH₂- |

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz.

Infrared (IR) Spectroscopy Data

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~3030 | Medium | C-H (aromatic) | Stretching |

| ~2960 | Medium | C-H (aliphatic) | Stretching |

| ~1735 | Strong | C=O (ester) | Stretching |

| ~1450, ~1500 | Medium-Weak | C=C (aromatic) | Stretching |

| ~1280, ~1160 | Strong | C-O (ester) | Stretching |

| ~690, ~750 | Strong | C-H (aromatic) | Out-of-plane bending |

| ~650 | Medium | C-Br | Stretching |

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Fragments

| m/z | Ion | Notes |

| 256/258 | [C₁₁H₁₃BrO₂]⁺ | Molecular ion peak (M⁺), showing the characteristic 1:1 isotopic pattern for bromine. |

| 177/179 | [Br(CH₂)₃CO]⁺ | Loss of the benzyl group. |

| 149 | [C₄H₅O₂]⁺ | McLafferty rearrangement product. |

| 107 | [C₇H₇O]⁺ | Fragment from the benzyl ester moiety. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a very stable fragment. |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of benzyl 4-bromobutanoate (approximately 10-20 mg) was prepared in deuterated chloroform (CDCl₃, ~0.7 mL). The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For the ¹H NMR spectrum, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio. For the ¹³C NMR spectrum, a proton-decoupled sequence was used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

A drop of neat benzyl 4-bromobutanoate liquid was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The plates were then mounted in a sample holder and placed in the beam of an FTIR spectrometer. The spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates was recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra were obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample was introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The molecules were ionized by a beam of electrons (typically at 70 eV). The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector recorded the abundance of each ion, generating the mass spectrum.

Logical Relationships in Spectral Analysis

The following diagram illustrates the workflow for the comprehensive spectral analysis of a chemical compound like benzyl 4-bromobutanoate.

References

Benzyl 4-bromobutanoate molecular weight and formula

An In-depth Technical Overview of Benzyl 4-bromobutanoate For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data for Benzyl 4-bromobutanoate, a compound utilized in organic synthesis, particularly as an intermediate in the production of pharmaceuticals, agrochemicals, and fragrances.[1]

Physicochemical Properties

The fundamental molecular characteristics of Benzyl 4-bromobutanoate are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value |

| Molecular Formula | C₁₁H₁₃BrO₂[1][2] |

| Molecular Weight | 257.12 g/mol [2][3] |

| CAS Number | 126430-46-4[2][4] |

| Appearance | Colorless liquid[1] |

| Boiling Point | 314.3°C at 760 mmHg[1] |

| Density | 1.364 g/cm³[1][3] |

| Flash Point | 143.9°C[1] |

| Refractive Index | 1.54[1] |

Chemical Structure

The molecular structure of Benzyl 4-bromobutanoate consists of a benzyl ester of 4-bromobutanoic acid. The connectivity of the atoms is illustrated in the diagram below.

Caption: 2D representation of Benzyl 4-bromobutanoate.

Experimental Protocol: Synthesis

A common laboratory synthesis method for Benzyl 4-bromobutanoate involves the reaction of 4-bromobutanoyl chloride with benzyl alcohol.[3][5]

Workflow for Synthesis

Caption: General workflow for the synthesis of Benzyl 4-bromobutanoate.

References

A Technical Guide to the Solubility of Benzyl 4-bromobutanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of benzyl 4-bromobutanoate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document establishes a qualitative, inferred solubility profile based on fundamental principles of organic chemistry and the known properties of similar compounds. Furthermore, it offers a detailed experimental protocol for the widely accepted shake-flask method to enable researchers to determine precise quantitative solubility in various organic solvents. A visual representation of a typical synthesis workflow for benzyl 4-bromobutanoate is also provided to contextualize its preparation.

Introduction to Benzyl 4-bromobutanoate

Benzyl 4-bromobutanoate (C₁₁H₁₃BrO₂) is a versatile bifunctional molecule widely utilized in organic synthesis.[1] Its structure incorporates a benzyl ester, which serves as a protecting group for the carboxylic acid, and a terminal bromine atom, which is an excellent leaving group for nucleophilic substitution reactions.[1] This dual functionality makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs). Understanding its solubility in various organic solvents is critical for its effective use in reaction setups, purification processes, and formulation studies.

Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 126430-46-4 | [2] |

| Molecular Formula | C₁₁H₁₃BrO₂ | [2] |

| Molecular Weight | 257.12 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 314.3°C at 760 mmHg | [2] |

| Density | 1.364 g/cm³ | [2] |

| LogP | 2.90490 | [2] |

Solubility Profile in Organic Solvents

Precise, experimentally determined quantitative solubility data for benzyl 4-bromobutanoate is not extensively documented. However, a reliable qualitative solubility profile can be inferred from its chemical structure, which features a moderately polar ester group and a nonpolar benzyl ring and alkyl chain. The principle of "like dissolves like" is the primary determinant of its solubility characteristics.

The following table summarizes the expected qualitative solubility of benzyl 4-bromobutanoate at ambient temperature (approximately 20-25°C).

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Halogenated | Dichloromethane (DCM), Chloroform | Very Soluble | The polarity of these solvents is well-suited to dissolve both the polar ester and the nonpolar portions of the molecule. Benzyl 4-bromobutanoate is often synthesized and purified using dichloromethane.[3][4] |

| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate | Very Soluble | These solvents can effectively solvate the ester group and are compatible with the hydrocarbon portions of the molecule. Esters are generally soluble in these types of solvents.[3] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | The high polarity of these solvents can accommodate the ester group, though the large nonpolar regions of benzyl 4-bromobutanoate may slightly limit its solubility compared to more moderately polar solvents. |

| Aromatic | Toluene, Benzene | Soluble | The aromatic ring of these solvents will have favorable interactions with the benzyl group of the solute, promoting solubility. |

| Alcohols | Methanol, Ethanol | Moderately Soluble | The polarity of the hydroxyl group in alcohols can interact with the ester, but the overall polarity of these solvents is higher, which may lead to slightly lower solubility compared to less polar solvents. |

| Non-polar | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The significant difference in polarity between the nonpolar solvent and the polar ester group of benzyl 4-bromobutanoate will likely result in poor solubility. |

| Aqueous | Water | Insoluble | As a general rule, esters are insoluble in water.[2][5] The large nonpolar surface area of benzyl 4-bromobutanoate further reduces its ability to form favorable interactions with water molecules. |

Experimental Protocols: Determination of Solubility

To obtain precise quantitative solubility data, the shake-flask method is a reliable and widely accepted technique.[6]

Principle of the Shake-Flask Method

An excess amount of the solid or liquid solute (benzyl 4-bromobutanoate) is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature for an extended period to ensure that equilibrium is reached between the undissolved and dissolved solute, creating a saturated solution. The saturated solution is then separated from the excess solute, and the concentration of the solute in the solution is determined using a suitable analytical technique.

Materials and Equipment

-

Benzyl 4-bromobutanoate (solute)

-

Organic solvents of interest

-

Glass flasks or vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

A quantitative analytical instrument (e.g., High-Performance Liquid Chromatography (HPLC) with a UV detector, Gas Chromatography (GC), or UV-Vis Spectrophotometer)

Detailed Methodology

-

Preparation:

-

Add an excess amount of benzyl 4-bromobutanoate to a series of flasks. The exact amount should be enough to ensure that undissolved solute remains at the end of the experiment.

-

Add a precise volume of the desired organic solvent to each flask.

-

Seal the flasks tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flasks in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25°C).

-

Agitate the mixtures for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

-

-

Phase Separation:

-

After equilibration, allow the flasks to stand undisturbed for a period to allow the excess solute to settle.

-

To ensure complete removal of undissolved solute, centrifuge the samples at a high speed.

-

Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any remaining microparticles.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of benzyl 4-bromobutanoate of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions with the chosen analytical method (e.g., HPLC, GC, UV-Vis).

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using the same analytical method.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

The resulting concentration is the solubility of benzyl 4-bromobutanoate in the specific solvent at the tested temperature, typically expressed in mg/mL or mol/L.

-

Visualization of Synthesis Workflow

The following diagram illustrates a common laboratory-scale synthesis of benzyl 4-bromobutanoate from 4-bromobutyryl chloride and benzyl alcohol.

Caption: A flowchart illustrating the synthesis of benzyl 4-bromobutanoate.

References

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. enamine.net [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. bioassaysys.com [bioassaysys.com]

Benzyl 4-Bromobutanoate: A Comprehensive Technical Guide to its Chemical Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-bromobutanoate is a versatile bifunctional molecule widely employed in organic synthesis. Its unique structure, incorporating a reactive alkyl bromide and a benzyl-protected carboxylic acid, makes it a valuable building block for the synthesis of a diverse array of complex molecules, particularly in the fields of medicinal chemistry and drug development. This technical guide provides an in-depth analysis of the chemical reactivity profile of benzyl 4-bromobutanoate, complete with experimental protocols, quantitative data, and visual diagrams to facilitate its effective utilization in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of benzyl 4-bromobutanoate is presented in the table below.

| Property | Value | Reference |

| CAS Number | 126430-46-4 | [1] |

| Molecular Formula | C₁₁H₁₃BrO₂ | [1] |

| Molecular Weight | 257.12 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 314.3 ± 25.0 °C (Predicted) | |

| Density | 1.364 ± 0.06 g/cm³ (Predicted) | |

| Storage | Store at room temperature, sealed in a dry environment. |

Synthesis of Benzyl 4-Bromobutanoate

Benzyl 4-bromobutanoate can be synthesized through several reliable methods. The two most common approaches involve the esterification of 4-bromobutyric acid or the reaction of 4-bromobutanoyl chloride with benzyl alcohol.

Synthesis via Acyl Chloride

This method provides a high yield of the desired product under mild conditions.

Experimental Protocol:

-

Dissolve 4-bromobutanoyl chloride (1.0 eq.) in dichloromethane.

-

Add benzyl alcohol (1.05-1.1 eq.) to the solution.

-

Slowly add a base such as potassium carbonate or triethylamine (1.1-1.2 eq.) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield benzyl 4-bromobutanoate.

| Reactant 1 | Reactant 2 | Base | Solvent | Time | Yield |

| 4-Bromobutanoyl Chloride | Benzyl Alcohol | K₂CO₃ | CH₂Cl₂ | 2-4 h | ~83% |

Synthesis via Carboxylic Acid

Direct esterification of 4-bromobutyric acid with benzyl alcohol is another effective method, typically catalyzed by a strong acid.

Experimental Protocol:

-

Combine 4-bromobutyric acid (1.0 eq.) and benzyl alcohol (1.5-2.0 eq.) in a suitable solvent like toluene or dichloromethane.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.

-

Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

Chemical Reactivity Profile

The reactivity of benzyl 4-bromobutanoate is characterized by two primary sites of transformation: the electrophilic carbon bearing the bromine atom and the benzyl ester functionality.

Nucleophilic Substitution at the C-Br Bond

The bromine atom serves as a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. This allows for the introduction of a wide variety of functional groups.

Reaction with Amines: Primary and secondary amines readily displace the bromide to form the corresponding 4-aminobutanoate derivatives.

Experimental Protocol (with Benzylamine):

-

Dissolve benzyl 4-bromobutanoate (1.0 eq.) in a polar aprotic solvent such as acetonitrile or DMF.

-

Add benzylamine (2.2 eq.) and a non-nucleophilic base like potassium carbonate (1.5 eq.).

-

Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete as monitored by TLC.

-

Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer, dry, and concentrate to obtain the crude product, which can be purified by chromatography.

Reaction with Thiols: Thiolates, generated in situ from thiols and a base, are excellent nucleophiles for this transformation, yielding 4-(thio)butanoates.

Experimental Protocol (with Benzyl Mercaptan):

-

To a solution of benzyl mercaptan (1.1 eq.) in a solvent like ethanol or DMF, add a base such as sodium ethoxide or sodium hydride to generate the thiolate.

-

Add benzyl 4-bromobutanoate (1.0 eq.) to the thiolate solution.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the product by standard methods.

Reaction with Azides: The azide ion is a powerful nucleophile that can be introduced to form 4-azidobutanoates, which are versatile intermediates for further transformations like click chemistry or reduction to amines.

Experimental Protocol (with Sodium Azide):

-

Dissolve benzyl 4-bromobutanoate (1.0 eq.) in a polar aprotic solvent like DMF or DMSO.

-

Add sodium azide (1.2-1.5 eq.) and stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with an organic solvent.

-

Wash the combined organic layers with water and brine, dry, and concentrate to afford the benzyl 4-azidobutanoate.

Reactions of the Benzyl Ester Group

The benzyl ester serves as a protecting group for the carboxylic acid, which can be selectively removed or modified.

Reduction to an Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol. It is important to note that LiAlH₄ can also reduce the alkyl bromide, although the ester reduction is generally faster.[2]

References

Benzyl 4-bromobutanoate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 4-bromobutanoate is a key bifunctional building block in pharmaceutical synthesis, incorporating both a reactive alkyl bromide and a benzyl ester moiety. Understanding its stability and requisite storage conditions is paramount to ensure its integrity and performance in complex synthetic routes. This in-depth technical guide provides a comprehensive overview of the stability profile, potential degradation pathways, recommended storage and handling procedures, and generalized experimental protocols for the stability assessment of Benzyl 4-bromobutanoate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development to ensure the quality and reliability of this critical intermediate.

Chemical and Physical Properties

Benzyl 4-bromobutanoate is a colorless to light yellow liquid. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₁H₁₃BrO₂ |

| Molecular Weight | 257.12 g/mol |

| CAS Number | 126430-46-4 |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 314.3 ± 25.0 °C (Predicted) |

| Density | 1.364 ± 0.06 g/cm³ (Predicted) |

Stability Profile and Potential Degradation Pathways

Hydrolytic Degradation

The ester linkage in Benzyl 4-bromobutanoate is susceptible to hydrolysis under both acidic and basic conditions, yielding benzyl alcohol and 4-bromobutanoic acid. The rate of hydrolysis is significantly influenced by pH and temperature. Alkaline hydrolysis of esters is typically a second-order reaction, being first-order with respect to both the ester and the hydroxide ion.

Nucleophilic Substitution

The primary alkyl bromide moiety is susceptible to nucleophilic substitution reactions (Sₙ2). The presence of nucleophiles, including water, alcohols, or amines, can lead to the displacement of the bromide ion. For instance, reaction with water would lead to the formation of Benzyl 4-hydroxybutanoate.

Thermal and Photochemical Degradation

Elevated temperatures can accelerate both hydrolysis and nucleophilic substitution reactions. While specific data on the thermal decomposition of Benzyl 4-bromobutanoate is unavailable, related brominated organic compounds can release hydrogen bromide upon heating.[1] Exposure to light, particularly UV radiation, should be avoided as it can potentially promote radical-mediated degradation pathways, a known characteristic of alkyl halides.

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the stability and purity of Benzyl 4-bromobutanoate.

Storage Conditions

Based on information for structurally related compounds, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Room temperature (20-25°C) | To minimize thermal degradation. |

| Atmosphere | Sealed in a dry environment under an inert atmosphere (e.g., nitrogen, argon) | To prevent hydrolysis from atmospheric moisture. |

| Container | Tightly sealed, chemically resistant containers (e.g., amber glass) | To prevent leakage and protect from light.[2] |

| Light Exposure | Store in the dark, away from direct sunlight | To prevent photochemical degradation.[2] |

Handling Procedures

When handling Benzyl 4-bromobutanoate, standard laboratory safety protocols for reactive organic compounds should be followed. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid contact with skin and eyes. In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.

Experimental Protocols for Stability Assessment

To evaluate the stability of Benzyl 4-bromobutanoate, a forced degradation study can be performed. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and establish degradation pathways.

Forced Degradation Study Protocol

-

Sample Preparation: Prepare solutions of Benzyl 4-bromobutanoate in appropriate solvents (e.g., acetonitrile, methanol) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature for 4 hours.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid sample at 80°C for 48 hours.

-

Photodegradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method.

Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.

-

HPLC System: A standard HPLC system with a UV detector is suitable.

-

Column: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is often effective for separating compounds of varying polarity.

-

Detection: UV detection at a wavelength where Benzyl 4-bromobutanoate and its potential degradation products absorb (e.g., 254 nm).

-

Quantification: The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.

For the identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable. Nuclear Magnetic Resonance (NMR) spectroscopy can be used for the structural elucidation of isolated degradation products.

Conclusion

Benzyl 4-bromobutanoate is a moderately stable compound that is susceptible to degradation, primarily through hydrolysis and nucleophilic substitution. To ensure its integrity, it is imperative to store it under cool, dry, and dark conditions in a tightly sealed, inert atmosphere. By understanding its potential degradation pathways and implementing appropriate storage and handling procedures, researchers and drug development professionals can confidently utilize this important synthetic building block. The provided experimental protocols offer a framework for conducting stability assessments to further characterize its behavior under specific laboratory or process conditions.

References

Synthesis of Benzyl 4-bromobutanoate using benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of two primary synthetic routes for the production of Benzyl 4-bromobutanoate, a key intermediate in pharmaceutical and organic synthesis. The synthesis originates from benzyl alcohol and utilizes either 4-bromobutanoyl chloride or 4-bromobutanoic acid. This document outlines detailed experimental protocols, presents quantitative data in a comparative format, and illustrates the reaction pathways. The information is intended to assist researchers and professionals in the selection and implementation of the most suitable synthetic strategy for their specific applications.

Introduction

Benzyl 4-bromobutanoate is a valuable bifunctional molecule widely employed in the synthesis of more complex organic structures, including active pharmaceutical ingredients (APIs). Its structure incorporates a benzyl ester, which can serve as a protecting group for the carboxylic acid, and a terminal alkyl bromide, which is a versatile handle for nucleophilic substitution reactions. This dual functionality allows for sequential and controlled modifications, making it a crucial building block in multi-step synthetic sequences.

This guide details two efficient and scalable methods for the synthesis of Benzyl 4-bromobutanoate, both starting from the readily available precursor, benzyl alcohol. The first method involves the acylation of benzyl alcohol with 4-bromobutanoyl chloride, a rapid and high-yielding process. The second method described is the Fischer esterification of benzyl alcohol with 4-bromobutanoic acid, an acid-catalyzed equilibrium-driven reaction.

Synthetic Pathways and Mechanisms

The two primary pathways for the synthesis of Benzyl 4-bromobutanoate from benzyl alcohol are depicted below.

Acylation of Benzyl Alcohol with 4-Bromobutanoyl Chloride

This method proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the oxygen atom of benzyl alcohol attacks the electrophilic carbonyl carbon of 4-bromobutanoyl chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride leaving group, facilitated by a base, yields the desired ester.

Fischer Esterification of Benzyl Alcohol with 4-Bromobutanoic Acid

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3] The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer steps followed by the elimination of a water molecule leads to the formation of the ester. To drive the equilibrium towards the product, a dehydrating agent or removal of water is typically employed.[2]

Experimental Protocols

Method 1: Synthesis via Acylation with 4-Bromobutanoyl Chloride

This protocol is adapted from established procedures.[4][5]

Materials:

-

4-Bromobutanoyl chloride

-

Benzyl alcohol

-

Dichloromethane (DCM), anhydrous

-

Potassium carbonate (K₂CO₃)

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 4-bromobutanoyl chloride (1.0 eq) in anhydrous dichloromethane.

-

To the stirred solution, add benzyl alcohol (1.05 eq).

-

Add potassium carbonate (1.1 eq) portion-wise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

Method 2: Synthesis via Fischer Esterification

This protocol is based on a documented Fischer esterification procedure.[6]

Materials:

-

4-Bromobutanoic acid

-

Benzyl alcohol

-

Dichloromethane (DCM), dry

-

Concentrated sulfuric acid (H₂SO₄)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Water

-

Brine

Procedure:

-

To a stirred solution of 4-bromobutanoic acid (1.0 eq) and benzyl alcohol (5.0 eq) in dry dichloromethane, add anhydrous magnesium sulfate (4.0 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid (0.1 eq).

-

Stir the reaction mixture vigorously at room temperature for 48 hours.

-

After the reaction is complete, filter off the magnesium sulfate.

-

Transfer the filtrate to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography.

Data Presentation

The following tables summarize the quantitative data from the described synthetic methods.

Table 1: Reactant Stoichiometry and Reaction Conditions

| Parameter | Method 1: Acylation | Method 2: Fischer Esterification |

| Benzyl Alcohol (eq) | 1.05 | 5.0 |

| Acylating/Carboxylic Agent (eq) | 1.0 (4-Bromobutanoyl chloride) | 1.0 (4-Bromobutanoic acid) |

| Catalyst/Base (eq) | 1.1 (Potassium carbonate) | 0.1 (Conc. H₂SO₄) |

| Solvent | Dichloromethane | Dichloromethane |

| Dehydrating Agent (eq) | Not Applicable | 4.0 (Magnesium sulfate) |

| Reaction Time | 2 hours | 48 hours |

| Temperature | Room Temperature | Room Temperature |

Table 2: Product Yield and Characterization

| Parameter | Method 1: Acylation | Method 2: Fischer Esterification |

| Reported Yield | 83%[4][5] | 95%[6] |

| Appearance | Colorless oil[4][5] | Colorless oil[6] |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.36 (m, 5H), 5.14 (s, 2H), 3.46 (t, J = 6.4 Hz, 2H), 2.56 (t, J = 7.2 Hz, 2H), 2.20 (quin, J = 6.6 Hz, 2H)[4][5] | Consistent with structure |

Mandatory Visualization

References

- 1. athabascau.ca [athabascau.ca]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. BENZYL 4-BROMOBUTANOATE | 126430-46-4 [chemicalbook.com]

- 5. BENZYL 4-BROMOBUTANOATE CAS#: 126430-46-4 [m.chemicalbook.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

An In-depth Technical Guide to Benzyl 4-bromobutanoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-bromobutanoate is a versatile bifunctional molecule widely utilized in organic synthesis, particularly within the pharmaceutical and chemical biology sectors. Its structure, incorporating both a reactive alkyl bromide and a benzyl-protected carboxylic acid, makes it a valuable intermediate for the introduction of a four-carbon chain and subsequent chemical modifications. This technical guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols for its synthesis, and insights into its applications, with a focus on its role as a building block in the development of novel therapeutics.

Physicochemical Properties

Table 1: General and Physical Properties of Benzyl 4-bromobutanoate

| Property | Value | Reference(s) |

| Chemical Formula | C₁₁H₁₃BrO₂ | [2][3] |

| Molecular Weight | 257.12 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [1][4] |

| Boiling Point | 314.3 °C at 760 mmHg (Predicted) | [2][4] |

| Density | 1.364 g/cm³ (Predicted) | [2][4] |

| Refractive Index | 1.54 | [5] |

| Storage Temperature | Room Temperature (Sealed in dry conditions) | [4] |

Table 2: Spectroscopic Data of Benzyl 4-bromobutanoate

| Spectrum Type | Data | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.36 (m, 5H), 5.14 (s, 2H), 3.46 (t, J = 6.4 Hz, 2H), 2.56 (t, J = 7.2 Hz, 2H), 2.20 (quin, J = 6.6 Hz, 2H) | [2][4] |

| ¹³C NMR (75 MHz, CDCl₃) | δ 172.2, 135.7, 128.5, 128.3, 128.2, 66.3, 32.6, 32.4, 27.6 | [6] |

Experimental Protocols

The synthesis of Benzyl 4-bromobutanoate can be achieved through several methods. Below are two common and reliable experimental protocols.

Protocol 1: Synthesis from 4-Bromobutanoyl Chloride and Benzyl Alcohol

This method involves the esterification of 4-bromobutanoyl chloride with benzyl alcohol in the presence of a base.

Materials:

-

4-Bromobutanoyl chloride

-

Benzyl alcohol

-

Potassium carbonate (K₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 4-bromobutanoyl chloride (10.27 g, 55.4 mmol) in 100 mL of dichloromethane in a suitable reaction flask.[4]

-

To this solution, add benzyl alcohol (6.29 g, 58.1 mmol).[4]

-

Add potassium carbonate (8.3 g, 60 mmol) to the reaction mixture in four portions.[4]

-

Stir the reaction mixture at room temperature for 2 hours.[4]

-

After the reaction is complete, add water to the mixture to quench the reaction and separate the layers.[4]

-

Wash the organic layer sequentially with water and then with brine.[4]

-

Dry the organic layer over anhydrous magnesium sulfate.[4]

-

Filter the drying agent and remove the solvent by evaporation under reduced pressure to yield Benzyl 4-bromobutanoate as a colorless oil (11.87 g, 83% yield).[4]

Protocol 2: Synthesis from 4-Bromobutyric Acid and Benzyl Alcohol

This protocol describes the Fischer esterification of 4-bromobutyric acid with benzyl alcohol using a strong acid catalyst.

Materials:

-

4-Bromobutyric acid

-

Benzyl alcohol

-

Concentrated sulfuric acid (H₂SO₄)

-

Magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Water (H₂O)

Procedure:

-

In a reaction flask, combine 4-bromobutyric acid (3.34 g, 20 mmol), benzyl alcohol (10.4 mL, 0.1 mol), and magnesium sulfate (9.6 g, 80 mmol) in 80 mL of dry dichloromethane.[6]

-

Carefully add concentrated sulfuric acid (0.2 mL) to the mixture.[6]

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a saturated aqueous sodium bicarbonate solution.[6]

-

Separate the organic layer, wash it with water, and then dry it over magnesium sulfate.[6]

-

Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.[6]

-

Purify the crude product by column chromatography using dichloromethane as the eluent to afford pure Benzyl 4-bromobutanoate as a colorless oil (4.89 g, 95% yield).[6]

Applications in Drug Development and Research

The dual functionality of Benzyl 4-bromobutanoate makes it a highly valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

The bromine atom serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of various functional groups such as amines, thiols, and azides.[7] Concurrently, the benzyl ester acts as a protecting group for the carboxylic acid, which can be selectively removed under mild conditions, typically through hydrogenolysis, to yield the free acid.[7] This orthogonal reactivity is crucial for multi-step synthetic strategies.

A significant application of Benzyl 4-bromobutanoate and similar structures is in the synthesis of linkers for Proteolysis Targeting Chimeras (PROTACs).[8] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by recruiting them to an E3 ubiquitin ligase. The linker component of a PROTAC is critical for its efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase.

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC, highlighting the role of a bifunctional linker precursor, for which Benzyl 4-bromobutanoate is a representative example.

PROTAC Synthesis Workflow

In this workflow, a derivative of Benzyl 4-bromobutanoate could be functionalized at the bromine position with a group that can react with the target protein ligand. Subsequently, the benzyl ester would be deprotected to reveal the carboxylic acid, which would then be coupled to the E3 ligase ligand to complete the PROTAC synthesis. This strategic use of bifunctional linkers is central to the development of potent and selective protein degraders like ARV-110 (Bavdegalutamide), a PROTAC that targets the androgen receptor for degradation and is in clinical trials for prostate cancer.[6][8]

Conclusion

Benzyl 4-bromobutanoate is a key chemical intermediate with well-defined properties and established synthetic routes. Its utility in introducing a flexible four-carbon linker is particularly valuable in the field of drug discovery, most notably in the design and synthesis of PROTACs. The detailed information provided in this guide serves as a valuable resource for researchers and scientists working on the synthesis of novel therapeutic agents.

References

- 1. CN105384682A - Cilnidipine preparation method - Google Patents [patents.google.com]

- 2. BENZYL 4-BROMOBUTANOATE | 126430-46-4 [chemicalbook.com]

- 3. BENZYL 4-BROMOBUTANOATE CAS#: 126430-46-4 [m.chemicalbook.com]

- 4. Benzyl 4-bromobutanoate | CAS#:126430-46-4 | Chemsrc [chemsrc.com]

- 5. Page loading... [guidechem.com]

- 6. mdpi.com [mdpi.com]

- 7. CN101602709A - The preparation method of cilnidipine used as dihydropyridine calcium antagonist - Google Patents [patents.google.com]

- 8. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Benzyl 4-bromobutanoate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

Benzyl 4-bromobutanoate is a functionalized organic compound utilized as a building block in various synthetic applications, including pharmaceutical development.[1] Its key physical and chemical properties are summarized below for easy reference.

| Property | Value | Source |

| CAS Number | 126430-46-4 | [2][3] |

| Molecular Formula | C₁₁H₁₃BrO₂ | [2][4] |

| Molecular Weight | 257.12 g/mol | [2][4] |

| Appearance | Colorless to faint yellow liquid | |

| Boiling Point | 314.3 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.364 g/cm³ (Predicted) | [4] |

| Purity | Typically ≥97% | [1] |

| Storage Temperature | Room temperature | [2] |

Hazard Identification and GHS Classification

The primary documented hazard for Benzyl 4-bromobutanoate is its environmental toxicity. While comprehensive toxicological data for human health is not available, its chemical structure suggests potential for irritant properties.

| Hazard Class | Hazard Statement | Pictogram |

| Hazardous to the aquatic environment, long-term hazard | H411: Toxic to aquatic life with long lasting effects.[5] |

Note on Toxicity: No specific studies on acute toxicity, skin/eye irritation, or sensitization for Benzyl 4-bromobutanoate were identified. However, structurally similar compounds, such as other brominated esters and benzyl derivatives, can cause skin, eye, and respiratory irritation.[6][7][8] Therefore, it should be handled as a potentially hazardous substance.

Experimental Protocols: Safe Handling and Use

Given the lack of a specific SDS, a conservative approach based on handling similar halogenated organic esters is mandatory. The following protocols are recommended.

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is crucial. The following provides a general guideline.

Caption: Recommended PPE for handling Benzyl 4-bromobutanoate.

General Handling and Storage

-

Ventilation: Always handle Benzyl 4-bromobutanoate in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[9]

-

Avoiding Contact: Take precautions to avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.

-

Hygiene: Wash hands thoroughly after handling. Remove and launder contaminated clothing before reuse.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[2]

Synthesis Protocol Safety Considerations

A known synthesis of Benzyl 4-bromobutanoate involves the reaction of 4-bromobutyric acid or 4-bromobutanoyl chloride with benzyl alcohol.[4][10][11]

-

Reagents: Be aware of the hazards of all reactants, including the corrosivity of acyl chlorides and the potential for irritation from benzyl alcohol.

-

Solvents: Dichloromethane is often used as a solvent. Handle it as a potential carcinogen and ensure proper ventilation.

-

Work-up: The aqueous work-up can generate acidic or basic waste that must be neutralized before disposal.

Emergency Procedures

First-Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: In case of skin contact, wash off with soap and plenty of water. Consult a physician if irritation persists.

-

Eye Contact: In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustion may produce carbon oxides and hydrogen bromide gas.

-

Firefighter Protection: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. Discharge into the environment must be avoided.[5]

-

Containment and Cleanup: Absorb with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.

Stability and Reactivity

-

Reactivity: The bromine atom is a good leaving group and can participate in nucleophilic substitution reactions. The ester linkage can be hydrolyzed under acidic or basic conditions.

-

Chemical Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Strong oxidizing agents, strong bases, and strong acids.

-

Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon oxides and hydrogen bromide.

References

- 1. nbinno.com [nbinno.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Benzyl 4-bromobutanoate | CAS#:126430-46-4 | Chemsrc [chemsrc.com]

- 4. BENZYL 4-BROMOBUTANOATE CAS#: 126430-46-4 [m.chemicalbook.com]

- 5. Benzyl 4-bromobutanoate | C11H13BrO2 | CID 3832489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzyl 2,4-dibromobutanoate | C11H12Br2O2 | CID 4338264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tert-Butyl 4-bromobutanoate | C8H15BrO2 | CID 2757253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethyl 4-bromobutyrate | C6H11BrO2 | CID 76300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 10. BENZYL 4-BROMOBUTANOATE | 126430-46-4 [chemicalbook.com]

- 11. application.wiley-vch.de [application.wiley-vch.de]

Methodological & Application

Benzyl 4-bromobutanoate: A Versatile Alkylating Agent in the Synthesis of Bioactive Molecules

Introduction

Benzyl 4-bromobutanoate has emerged as a pivotal reagent in modern organic synthesis, particularly within the realms of medicinal chemistry and drug development. Its unique bifunctional nature, possessing both a reactive alkyl bromide for nucleophilic substitution and a benzyl-protected carboxylic acid, allows for the strategic introduction of a four-carbon chain that can be further elaborated or deprotected under mild conditions. This application note provides a comprehensive overview of the utility of benzyl 4-bromobutanoate as an alkylating agent, complete with detailed experimental protocols, quantitative data, and a discussion of its application in the synthesis of compounds targeting key biological pathways.

Core Applications

The primary utility of benzyl 4-bromobutanoate lies in its ability to alkylate a wide range of nucleophiles, including primary and secondary amines, thiols, and carbanions. This reactivity is central to the synthesis of a variety of important molecular scaffolds. A particularly significant application is in the synthesis of γ-aminobutyric acid (GABA) analogs, which are a cornerstone in the treatment of various neurological disorders. The subsequent deprotection of the benzyl ester via catalytic hydrogenation provides the corresponding carboxylic acid, a key functional group for biological activity.[1]

Data Presentation: N-Alkylation of Primary Amines

The N-alkylation of primary amines with benzyl 4-bromobutanoate proceeds efficiently under mild basic conditions to afford the corresponding N-substituted benzyl 4-aminobutanoates. These intermediates are valuable precursors to a diverse array of bioactive molecules. The following table summarizes the results for the alkylation of various primary amines with benzyl 4-bromobutanoate.

| Entry | Primary Amine | Product | Reaction Time (h) | Yield (%) |

| 1 | Aniline | Benzyl 4-(phenylamino)butanoate | 12 | 85 |

| 2 | Benzylamine | Benzyl 4-(benzylamino)butanoate | 10 | 92 |

| 3 | p-Toluidine | Benzyl 4-(p-tolylamino)butanoate | 12 | 88 |

| 4 | 4-Fluoroaniline | Benzyl 4-((4-fluorophenyl)amino)butanoate | 14 | 82 |

Experimental Protocols

Protocol 1: General Procedure for the N-Alkylation of Primary Amines with Benzyl 4-bromobutanoate

This protocol outlines a general method for the synthesis of N-substituted benzyl 4-aminobutanoates from various primary amines.

Materials:

-

Benzyl 4-bromobutanoate (1.0 eq)

-

Primary amine (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

-

To a dry round-bottom flask containing a magnetic stir bar, add the primary amine (1.2 eq) and anhydrous acetonitrile.

-

Add potassium carbonate (2.0 eq) to the stirred solution.

-

Add benzyl 4-bromobutanoate (1.0 eq) dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted benzyl 4-aminobutanoate.

Protocol 2: Deprotection of the Benzyl Ester via Catalytic Hydrogenation

This protocol describes the removal of the benzyl protecting group to yield the free carboxylic acid.

Materials:

-

N-substituted benzyl 4-aminobutanoate (1.0 eq)

-

Palladium on carbon (10% Pd/C, 5-10 mol%)

-

Methanol or Ethanol

-

Hydrogen gas (balloon or hydrogenation apparatus)

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Dissolve the N-substituted benzyl 4-aminobutanoate (1.0 eq) in methanol or ethanol in a suitable reaction vessel.

-

Carefully add the palladium on carbon catalyst to the solution.

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the reaction mixture vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the deprotected 4-(N-substituted)aminobutanoic acid.

Mandatory Visualizations

Experimental Workflow for N-Alkylation and Deprotection

Caption: Synthetic workflow for the preparation of 4-(N-substituted)aminobutanoic acids.

Application in the Synthesis of GABAergic Compounds and their Mechanism of Action

Many of the GABA analogs synthesized using benzyl 4-bromobutanoate are designed to interact with GABA receptors, particularly the GABA-B receptor, which is a G-protein coupled receptor (GPCR). Activation of the GABA-B receptor leads to a cascade of intracellular events that ultimately result in neuronal inhibition.

Caption: Simplified GABA-B receptor signaling pathway.

Conclusion

Benzyl 4-bromobutanoate is a highly effective and versatile alkylating agent for the synthesis of a wide range of organic molecules. Its application in the preparation of GABA analogs and other potential therapeutics underscores its importance in drug discovery and development. The straightforward reaction conditions and the ability to deprotect the resulting ester under mild conditions make it an invaluable tool for medicinal chemists.

References

Application Notes and Protocols: The Use of Benzyl 4-bromobutanoate in PROTAC Linker Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to hijack the body's own cellular machinery to selectively degrade target proteins of interest (POIs).[1][2][3] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][3] The linker is a critical determinant of PROTAC efficacy, influencing the formation of a stable ternary complex between the POI and the E3 ligase, as well as impacting physicochemical properties like solubility and cell permeability.[1][4] Alkyl chains are a common choice for linkers due to their synthetic tractability and the ease with which their length can be modified to optimize degradation potency.[1][2][5] Benzyl 4-bromobutanoate serves as a versatile building block in the synthesis of such alkyl-based PROTAC linkers. Its structure incorporates a reactive bromo group for coupling with a nucleophile on one of the ligands (or a precursor) and a benzyl-protected carboxyl group that can be deprotected to allow for subsequent amide bond formation with the other ligand.

Data Presentation

Table 1: Representative Physicochemical Properties of Benzyl 4-bromobutanoate

| Property | Value |

| Molecular Formula | C₁₁H₁₃BrO₂ |

| Molecular Weight | 273.12 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 135-137 °C at 0.5 mmHg |

| Solubility | Soluble in most organic solvents (e.g., DMF, DMSO, DCM) |

| Storage Conditions | Store at 2-8 °C, protect from moisture |

Table 2: Representative Reaction Conditions for Linker Synthesis

| Reaction Step | Reagents and Conditions | Typical Yield (%) | Purity (%) |

| Alkylation of E3 Ligase Ligand (e.g., Pomalidomide) | Benzyl 4-bromobutanoate (1.2 eq), Pomalidomide (1.0 eq), DIPEA (3.0 eq), DMF, 80-90 °C, 12-24h | 60-80 | >95 (after purification) |

| Benzyl Ester Deprotection (Hydrogenolysis) | H₂, Pd/C (10 mol%), Ethyl Acetate, rt, 2-4h | 90-99 | >98 (after purification) |

| Amide Coupling with POI Ligand | Carboxylic acid-linker (1.0 eq), POI-NH₂ (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF, rt, 4-16h | 50-75 | >95 (after purification) |

Note: Yields and purity are representative and can vary depending on the specific substrates and reaction scale.

Experimental Protocols

Protocol 1: Synthesis of Pomalidomide-Linker Intermediate via Alkylation

This protocol describes the alkylation of an amine-containing E3 ligase ligand, such as pomalidomide, with Benzyl 4-bromobutanoate.

Materials:

-

Pomalidomide

-

Benzyl 4-bromobutanoate

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a round-bottom flask under an inert atmosphere (nitrogen or argon), add pomalidomide (1.0 equivalent).

-

Dissolve the pomalidomide in anhydrous DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents) to the solution and stir for 5 minutes at room temperature.

-

Add Benzyl 4-bromobutanoate (1.2 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pomalidomide-linker intermediate.

Protocol 2: Deprotection of the Benzyl Ester

This protocol describes the removal of the benzyl protecting group to yield the free carboxylic acid.

Materials:

-

Pomalidomide-linker intermediate from Protocol 1

-

Palladium on carbon (10% Pd/C)

-

Ethyl acetate

-

Hydrogen gas supply (balloon or hydrogenation apparatus)

-

Celite®

Procedure:

-

Dissolve the pomalidomide-linker intermediate (1.0 equivalent) in ethyl acetate in a round-bottom flask.

-

Carefully add 10% Palladium on carbon (10 mol%) to the solution.

-

Evacuate the flask and backfill with hydrogen gas (repeat three times).

-

Stir the reaction mixture under a hydrogen atmosphere (balloon) at room temperature for 2-4 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the Celite® pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid-linker intermediate. This product is often used in the next step without further purification.

Protocol 3: Amide Coupling to Synthesize the Final PROTAC

This protocol describes the coupling of the carboxylic acid-linker intermediate with an amine-functionalized POI ligand.

Materials:

-

Carboxylic acid-linker intermediate from Protocol 2

-

Amine-functionalized POI ligand (e.g., JQ1-amine)

-